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Compound of Interest

Compound Name: sec-Butyl Disulfide

Cat. No.: B146182 Get Quote

Introduction
sec-Butyl disulfide (C8H18S2) is an organosulfur compound that plays a role in various

chemical and biological processes.[1][2] Its structural elucidation and quality control rely heavily

on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive

analysis of the spectroscopic data of sec-butyl disulfide, offering insights into the

interpretation of its spectra and outlining field-proven methodologies for data acquisition.

Understanding the spectroscopic signature of this molecule is paramount for researchers in

fields ranging from flavor chemistry to drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms

within a molecule. For sec-butyl disulfide, both ¹H and ¹³C NMR provide critical information for

its unambiguous identification.

¹H NMR Spectroscopy
The proton NMR spectrum of sec-butyl disulfide is characterized by distinct signals

corresponding to the chemically non-equivalent protons in the two sec-butyl groups. Due to the

chiral center at the carbon atom bonded to sulfur, the adjacent methylene protons are

diastereotopic, leading to a more complex splitting pattern than might be initially expected.
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Key Features of the ¹H NMR Spectrum:

Methyl Protons (CH₃-CH₂): A triplet signal appears for the terminal methyl groups.

Methylene Protons (CH₃-CH₂): A multiplet arises from the methylene protons, which are

coupled to both the adjacent methyl and methine protons.

Methine Proton (CH-S): A multiplet is observed for the methine proton, coupled to the

neighboring methyl and methylene protons.

Methyl Protons (CH₃-CH): A doublet corresponds to the methyl group attached to the chiral

center.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for sec-Butyl Disulfide

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

CH₃ (terminal) ~0.9 Triplet

CH₂ ~1.5 Multiplet

CH (methine) ~2.7 Multiplet

CH₃ (on chiral center) ~1.3 Doublet

Note: Predicted values are based on standard chemical shift tables and may vary slightly

depending on the solvent and instrument used.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For

the symmetric sec-butyl disulfide, four distinct signals are expected, corresponding to the four

different carbon environments in one sec-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for sec-Butyl Disulfide
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Carbon Atom Predicted Chemical Shift (δ, ppm)

CH₃ (terminal) ~11

CH₂ ~21

CH₃ (on chiral center) ~30

CH (methine) ~45

Note: Predicted values are based on standard chemical shift databases and may vary slightly

depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: Probing the Vibrational
Fingerprint
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions for sec-Butyl Disulfide:

C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of the

stretching vibrations of the C-H bonds in the alkyl groups.

C-H Bending: Absorptions in the 1350-1480 cm⁻¹ region correspond to the bending

vibrations of the C-H bonds.

S-S Stretching: A weak absorption band in the region of 400-500 cm⁻¹ is indicative of the

disulfide bond stretching vibration. This peak can sometimes be difficult to observe.

C-S Stretching: A weak to medium absorption between 600 and 800 cm⁻¹ is attributed to the

C-S stretching vibration.

Table 3: Key IR Absorption Frequencies for sec-Butyl Disulfide
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Functional Group Wavenumber (cm⁻¹) Intensity

C-H Stretch (sp³) 2850-3000 Strong

C-H Bend 1350-1480 Medium

C-S Stretch 600-800 Weak-Medium

S-S Stretch 400-500 Weak

Mass Spectrometry (MS): Unraveling the Molecular
Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

fragmentation pattern of a compound, which can be used for structural elucidation.

For sec-butyl disulfide (molecular weight: 178.4 g/mol ), the electron ionization (EI) mass

spectrum is expected to show a molecular ion peak (M⁺) at m/z 178.[1] The fragmentation

pattern is typically dominated by cleavage of the C-S and S-S bonds.

Expected Key Fragments in the Mass Spectrum:

m/z 178: Molecular ion [C₈H₁₈S₂]⁺•

m/z 121: Loss of a sec-butyl radical •C₄H₉

m/z 89: [C₄H₉S]⁺ fragment

m/z 57: sec-Butyl cation [C₄H₉]⁺[1]

m/z 41: Allyl cation [C₃H₅]⁺[1]

m/z 29: Ethyl cation [C₂H₅]⁺[1]

Table 4: Significant Mass Spectrometry Fragments for sec-Butyl Disulfide
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m/z Relative Intensity Proposed Fragment

178 Low [C₈H₁₈S₂]⁺• (Molecular Ion)

122 Moderate [C₄H₁₀S₂]⁺•

57 High [C₄H₉]⁺

41 Moderate [C₃H₅]⁺

29 Moderate [C₂H₅]⁺

Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of sec-butyl disulfide in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure optimal resolution and lineshape.

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

Data Acquisition:

Acquire the ¹H spectrum using a standard pulse sequence.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for

all carbon signals.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.
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Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Integrate the ¹H signals and determine the multiplicities.

Infrared (IR) Spectroscopy
Sample Preparation:

For neat liquid analysis, place a drop of sec-butyl disulfide between two KBr or NaCl

plates.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more

straightforward analysis of the liquid sample.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty sample compartment or the clean ATR

crystal.

Data Acquisition:

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of sec-butyl disulfide in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrument Setup:

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Install an appropriate GC column (e.g., a non-polar DB-5ms column).

Set the GC oven temperature program to ensure good separation from any impurities.

Set the MS to operate in Electron Ionization (EI) mode at 70 eV.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

The GC will separate the components of the sample, and the eluting compounds will be

introduced into the MS for ionization and analysis.

Data Processing:

The software will generate a total ion chromatogram (TIC) and individual mass spectra for

each eluting peak.

Identify the peak corresponding to sec-butyl disulfide based on its retention time.

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment

ions.

Visualizations
Caption: Molecular structure of sec-butyl disulfide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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